molecular formula C29H48Cl2N2O4S B12697386 2-Chloro-N-(2-chloro-5-((hexadecylsulphonyl)amino)phenyl)-4,4-dimethyl-3-oxovaleramide CAS No. 67878-71-1

2-Chloro-N-(2-chloro-5-((hexadecylsulphonyl)amino)phenyl)-4,4-dimethyl-3-oxovaleramide

Cat. No.: B12697386
CAS No.: 67878-71-1
M. Wt: 591.7 g/mol
InChI Key: HDEQFLUBPSWEDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(2-chloro-5-((hexadecylsulphonyl)amino)phenyl)-4,4-dimethyl-3-oxovaleramide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a unique structure that includes chloro, sulphonyl, and oxovaleramide functional groups, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-chloro-5-((hexadecylsulphonyl)amino)phenyl)-4,4-dimethyl-3-oxovaleramide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

    Preparation of 2-chloro-5-aminophenyl compound: This can be achieved by nitration of 2-chlorophenyl compound followed by reduction.

    Sulphonylation: The 2-chloro-5-aminophenyl compound is then reacted with hexadecylsulfonyl chloride in the presence of a base such as triethylamine to form the sulphonylated intermediate.

    Formation of the oxovaleramide: The sulphonylated intermediate is then reacted with 4,4-dimethyl-3-oxovaleric acid chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-chloro-5-((hexadecylsulphonyl)amino)phenyl)-4,4-dimethyl-3-oxovaleramide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulphonyl and oxovaleramide groups can participate in redox reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Formation of new compounds with different functional groups replacing the chloro groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate due to its unique structure and functional groups.

    Materials Science: As a building block for the synthesis of advanced materials with specific properties.

    Industrial Chemistry: As an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-chloro-5-((hexadecylsulphonyl)amino)phenyl)-4,4-dimethyl-3-oxovaleramide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, potentially inhibiting or activating their function. The sulphonyl and chloro groups could play a role in binding to the target, while the oxovaleramide group could influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(5-chloro-2-hydroxyphenyl)acetamide
  • 2-Chloro-5-nitrobenzoic acid
  • N-(5-Chloro-2-hydroxyphenyl)acetamide

Uniqueness

2-Chloro-N-(2-chloro-5-((hexadecylsulphonyl)amino)phenyl)-4,4-dimethyl-3-oxovaleramide is unique due to the presence of the hexadecylsulphonyl group, which imparts specific properties such as increased lipophilicity and potential for interaction with lipid membranes. This makes it distinct from other similar compounds that may lack this functional group.

Properties

CAS No.

67878-71-1

Molecular Formula

C29H48Cl2N2O4S

Molecular Weight

591.7 g/mol

IUPAC Name

2-chloro-N-[2-chloro-5-(hexadecylsulfonylamino)phenyl]-4,4-dimethyl-3-oxopentanamide

InChI

InChI=1S/C29H48Cl2N2O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-38(36,37)33-23-19-20-24(30)25(22-23)32-28(35)26(31)27(34)29(2,3)4/h19-20,22,26,33H,5-18,21H2,1-4H3,(H,32,35)

InChI Key

HDEQFLUBPSWEDN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCS(=O)(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C(C(=O)C(C)(C)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.